methyl (2E)-3-(4-aminopyridin-3-yl)prop-2-enoate
Description
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
methyl (E)-3-(4-aminopyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C9H10N2O2/c1-13-9(12)3-2-7-6-11-5-4-8(7)10/h2-6H,1H3,(H2,10,11)/b3-2+ |
InChI Key |
QNXYWEAUYSOPML-NSCUHMNNSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C=CN=C1)N |
Canonical SMILES |
COC(=O)C=CC1=C(C=CN=C1)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of methyl (2E)-3-(4-aminopyridin-3-yl)prop-2-enoate primarily involves the formation of the α,β-unsaturated ester via condensation or coupling reactions between a suitably substituted aminopyridine and an acrylate derivative. The key step is the formation of the (E)-configured double bond conjugated with the ester and the pyridine ring.
Common Synthetic Routes
Knoevenagel Condensation
- Reactants: 4-aminopyridine-3-carbaldehyde (or a related aldehyde derivative) and methyl acrylate or methyl cyanoacetate.
- Catalyst/Base: Piperidine or other mild bases to catalyze the condensation.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol.
- Conditions: Heating at 60–80°C to promote stereoselective formation of the (2E)-isomer.
- Outcome: Formation of the α,β-unsaturated ester with trans double bond configuration.
- Notes: Control of pH and temperature is critical to maximize yield and stereoselectivity.
Esterification of 4-Aminonicotinic Acid Derivatives
- Reactants: 4-aminonicotinic acid or its derivatives.
- Reagents: Thionyl chloride in methanol to convert the acid to the methyl ester.
- Conditions: Reflux for several days (e.g., 72 hours) to ensure complete esterification.
- Workup: Removal of volatiles under reduced pressure, followed by extraction and purification via recrystallization or chromatography.
- Yield: Moderate to good yields (~60%) reported under these conditions.
Industrial and Large-Scale Considerations
- Large-Scale Reactors: Batch or continuous flow reactors are employed to handle bulk quantities.
- Continuous Flow Synthesis: Enhances reaction efficiency, better temperature control, and improved stereoselectivity.
- Automated Purification: Chromatography or recrystallization systems to ensure high purity (>98%) of the final product.
Detailed Reaction Conditions and Data
| Step | Reactants/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-aminopyridine-3-carbaldehyde + methyl acrylate, piperidine base, DMF solvent, 70°C | Knoevenagel condensation to form α,β-unsaturated ester | 55-70 | Control of temperature and base critical for (E)-isomer |
| 2 | 4-aminonicotinic acid + thionyl chloride + methanol, reflux 72 h | Esterification to methyl ester | ~60 | Requires prolonged reflux; purification by extraction and drying |
| 3 | Purification by recrystallization or silica gel chromatography | Removal of impurities | - | Ensures >98% purity, confirmed by HPLC and NMR |
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
- 1H NMR confirms the (2E)-configuration by coupling constants (J ~ 12–16 Hz) between vinyl protons.
- Signals corresponding to aromatic protons of pyridine and amino group protons are observed.
- Infrared (IR) Spectroscopy:
- Ester carbonyl stretch near 1700 cm⁻¹.
- Conjugated double bond C=C stretch near 1650 cm⁻¹.
- Mass Spectrometry (MS):
- Molecular ion peak consistent with 178.19 g/mol molecular weight.
- High-Performance Liquid Chromatography (HPLC):
Research Findings and Optimization Notes
- Stereoselectivity: The (2E)-isomer predominates due to thermodynamic stability; reaction conditions such as solvent polarity and temperature influence this outcome.
- Base Selection: Piperidine and triethylamine are effective catalysts, but stronger bases may cause side reactions or polymerization of acrylate.
- Protecting Groups: In some synthetic routes, the amino group is temporarily protected (e.g., with di-tert-butyl dicarbonate) to prevent side reactions during condensation, then deprotected post-reaction.
- Solvent Effects: Polar aprotic solvents favor higher yields and cleaner products by stabilizing intermediates.
- Purification: Chromatographic methods, including silica gel column chromatography with hexane/ethyl acetate mixtures, are standard for isolating pure product.
Summary Table of Preparation Methods
| Preparation Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Knoevenagel Condensation | 4-aminopyridine-3-carbaldehyde + methyl acrylate | Piperidine, DMF | 60–80°C, 4–12 h | 55-70 | Simple, stereoselective | Requires aldehyde precursor |
| Esterification | 4-aminonicotinic acid | Thionyl chloride, methanol | Reflux, 72 h | ~60 | Direct ester formation | Long reaction time |
| Protected Amino Condensation | Boc-protected aminopyridine + methyl acrylate | Triethylamine, dioxane | Room temp to reflux | Variable | Protects amino group | Additional steps for protection/deprotection |
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization.
Mechanism :
-
Base-mediated: Nucleophilic attack by hydroxide ion on the ester carbonyl, followed by elimination of methanol.
-
Acid-mediated: Protonation of the carbonyl oxygen enhances electrophilicity, facilitating water attack.
Michael Addition Reactions
The α,β-unsaturated ester acts as a Michael acceptor, enabling conjugate additions with nucleophiles like amines, thiols, or stabilized carbanions.
| Nucleophile | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| Benzylamine | EtOH, 25°C, 12 hrs | Methyl 3-(4-aminopyridin-3-yl)-4-(benzylamino)but-2-enoate | 67% | |
| Sodium thiophenolate | DMF, 80°C, 6 hrs | Methyl 3-(4-aminopyridin-3-yl)-4-(phenylthio)but-2-enoate | 72% |
Key Insight :
The electron-withdrawing pyridine ring enhances the electrophilicity of the α,β-unsaturated system, accelerating nucleophilic attack. Steric hindrance from the 4-amino group slightly reduces reactivity compared to unsubstituted analogs.
Cyclization Reactions
The compound participates in intramolecular cyclizations to form fused heterocycles, a strategy leveraged in medicinal chemistry for scaffold diversification.
Example: Gould-Jacobs Reaction
Reaction with Meldrum’s acid under thermal conditions yields 8-hydroxy-1,5-naphthyridine derivatives :
-
Step 1 : Condensation with Meldrum’s acid forms an enamine intermediate.
-
Step 2 : Intramolecular cyclization at 180°C in diphenyl ether.
-
Step 3 : Decarboxylation generates the aromatic naphthyridine core.
| Cyclization Partner | Product | Yield | Conditions | Ref. |
|---|---|---|---|---|
| Meldrum’s acid | 8-Hydroxy-1,5-naphthyridine derivative | 58% | Diphenyl ether, 180°C, 2 hrs |
Application : This reaction diversifies the heterocyclic framework for drug discovery .
Electrophilic Aromatic Substitution (EAS)
The pyridine ring’s amino group directs electrophilic substitution, though reactivity is moderated by the electron-deficient nature of the ring.
Mechanistic Note :
The amino group activates the pyridine ring at the ortho and para positions, but steric and electronic effects favor substitution at C5 (para to the amino group) .
Transition Metal-Catalyzed Cross-Couplings
The amino group can be temporarily protected to enable palladium-catalyzed couplings.
Suzuki-Miyaura Coupling
Protection of the amino group as a Boc derivative allows aryl boronic acid coupling at C2 of the pyridine ring :
| Boronic Acid | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Methyl 3-(4-(Boc-amino)-2-phenylpyridin-3-yl)prop-2-enoate | 63% |
Limitation : Direct coupling without protection leads to catalyst poisoning by the amino group .
Trifluoromethylation
The pyridine ring undergoes selective trifluoromethylation under radical or Lewis acid-mediated conditions.
| Reagent | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| CF₃SO₂Na, Cu(OAc)₂ | DMF, 120°C, 12 hrs | Methyl 3-(4-amino-2-trifluoromethylpyridin-3-yl)prop-2-enoate | 32% |
Mechanism : Lewis acid (HF) activates the pyridine ring, facilitating trifluoromethyl radical addition at C2 .
Oxidation of the Amino Group
The primary amino group can be oxidized to nitro or nitroso derivatives under controlled conditions.
Caution : Over-oxidation can lead to ring degradation.
Photochemical Reactions
The α,β-unsaturated ester undergoes [2+2] photocycloaddition with alkenes under UV light.
| Alkene | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| Ethylene | Benzene, UV (254 nm), 6 hrs | Methyl 3-(4-aminopyridin-3-yl)cyclobutane-1-carboxylate | 29% |
Stereoselectivity : The reaction proceeds via a suprafacial-suprafacial pathway, favoring trans-cyclobutane products.
Scientific Research Applications
Methyl (2E)-3-(4-aminopyridin-3-yl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of methyl (2E)-3-(4-aminopyridin-3-yl)prop-2-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features and Substituents
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-amino group in the target compound enhances nucleophilicity at the pyridine ring, whereas methyl p-coumarate’s phenolic -OH group increases acidity (pKa ~9.4) .
- Heterocyclic vs. Aromatic Substituents : Pyrazole-containing analogs (e.g., ) exhibit stronger dipole moments due to the heterocycle’s electronegativity, influencing solubility and binding affinity in biological systems.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Polar Surface Area (PSA) : The target compound’s higher PSA (72.55 Ų) compared to methyl p-coumarate (57.61 Ų) reflects its greater hydrogen-bonding capacity, impacting membrane permeability .
- logP Values : Similar logP values (~1.74) suggest comparable lipophilicity, but the pyridine/pyrazole analogs may exhibit altered pharmacokinetics due to heterocyclic ring interactions .
Table 3: Reported Bioactivities
Key Observations :
- Antimicrobial Potential: The target compound’s amino-pyridine moiety may enhance binding to bacterial enzymes (e.g., penicillin-binding proteins) compared to non-nitrogenous analogs .
- Antioxidant Activity : Dihydroxyphenyl derivatives (e.g., ) show superior radical scavenging due to catechol-like structures, absent in the target compound.
Crystallographic and Conformational Analysis
- Syn-Periplanar Conformation: Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate exhibits a syn-periplanar C=C bond (torsion angle 3.2°), similar to the target compound’s planar structure, which is critical for π-orbital overlap in reactivity .
- Ring Strain : Cyclopropane-containing analogs (e.g., ) show bond-length distortions (e.g., 1.528 Å vs. 1.497 Å for typical C-C bonds), unlike the target compound’s unstrained system.
Biological Activity
Methyl (2E)-3-(4-aminopyridin-3-yl)prop-2-enoate is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a propenoate moiety linked to a 4-aminopyridine group. The presence of the amino group in the pyridine ring is significant for its biological activity, as it can participate in various interactions with biological targets.
Antifungal Properties
Research indicates that compounds containing a pyridine moiety exhibit antifungal activity. The nitrogen atom in the pyridine ring is believed to play a crucial role in this bioactivity, potentially through interference with fungal cell wall synthesis or metabolic pathways .
The proposed mechanism of action for this compound involves:
- Interaction with Enzymatic Targets : The compound may inhibit enzymes critical for fungal growth.
- Membrane Disruption : It could disrupt the integrity of fungal membranes, leading to cell lysis.
- Metabolic Interference : By mimicking natural substrates, it may interfere with metabolic pathways essential for survival.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant antifungal activity against various strains of fungi. For instance, a study reported an IC50 value indicating effective inhibition of fungal growth at low concentrations .
| Fungal Strain | IC50 (µM) | Mechanism |
|---|---|---|
| Candida albicans | 15 | Cell wall synthesis inhibition |
| Aspergillus niger | 10 | Membrane disruption |
In Vivo Studies
While in vitro data are promising, in vivo studies are necessary to evaluate the compound's efficacy and safety profile. Preliminary studies suggest that this compound can effectively reduce fungal load in animal models without significant toxicity .
Safety and Toxicity
Toxicological assessments are crucial for understanding the safety profile of this compound. Current literature suggests low toxicity levels at therapeutic doses; however, further research is needed to establish comprehensive safety data.
Q & A
Basic: What are the recommended synthetic routes for methyl (2E)-3-(4-aminopyridin-3-yl)prop-2-enoate, and what analytical techniques validate its structural integrity?
Answer:
The synthesis of this compound typically involves coupling reactions between pyridine derivatives and acrylate esters under controlled conditions. For instance, analogous compounds like ethyl (Z)-2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate are synthesized via nucleophilic substitution or condensation reactions, optimized for stereochemical control . Post-synthesis, structural validation requires a combination of spectroscopic techniques:
- NMR spectroscopy (¹H and ¹³C) to confirm the (E)-configuration of the double bond and substituent positions.
- FT-IR spectroscopy to identify functional groups (e.g., ester carbonyl, amino).
- X-ray crystallography for absolute configuration determination, as demonstrated for similar enoate derivatives .
Purity assessment via HPLC with UV detection is critical to exclude stereoisomeric impurities .
Basic: How does the 4-aminopyridinyl moiety influence the compound's reactivity in biological systems?
Answer:
The 4-aminopyridinyl group enhances hydrogen-bonding interactions with biological targets, such as enzymes or receptors. For example, pyridine derivatives with amino substituents participate in acid-base catalysis or act as coordination ligands in metalloenzymes . This moiety also increases solubility in aqueous media, facilitating cellular uptake. Comparative studies of fluorinated pyridinyl analogs (e.g., (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid) highlight how electronic effects from substituents modulate binding affinity and metabolic stability .
Advanced: What experimental design considerations are critical when evaluating the compound's stability under varying pH and temperature conditions?
Answer:
A split-plot factorial design is recommended to systematically assess stability. Key factors include:
- pH gradients (e.g., 2.0–9.0) to simulate gastrointestinal and physiological environments.
- Temperature ranges (4°C to 40°C) for accelerated degradation studies.
- Time intervals (0–30 days) to model long-term storage.
Samples should be analyzed via LC-MS/MS to quantify degradation products and identify hydrolytic pathways, as exemplified in environmental fate studies of structurally related esters . Statistical tools like ANOVA are essential for distinguishing significant effects of variables .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across studies?
Answer:
Contradictions often arise from methodological variability. A three-step approach is advised:
Meta-analysis of existing data to identify outliers and assess study quality (e.g., cell line specificity, dosing protocols) .
Dose-response reevaluation under standardized conditions (e.g., ISO-compliant cytotoxicity assays).
Theoretical modeling to reconcile discrepancies. For instance, molecular docking can predict binding modes that explain differential activity across targets, leveraging frameworks like density functional theory (DFT) to refine hypotheses .
Advanced: What methodologies assess the environmental fate and ecotoxicological impact of this compound?
Answer:
Long-term environmental studies should adopt the INCHEMBIOL framework , which integrates:
- Physicochemical profiling : LogP, hydrolysis rates, and photodegradation kinetics to predict persistence .
- Tiered ecotoxicity testing :
- Acute assays (e.g., Daphnia magna immobilization).
- Chronic assays (e.g., algal growth inhibition).
- Trophic transfer studies to evaluate bioaccumulation potential.
Computational tools like ECOSAR can supplement experimental data for risk prioritization .
Advanced: How can interdisciplinary approaches elucidate the compound's mechanism of action?
Answer:
Integrate computational chemistry (e.g., molecular dynamics simulations) with in vitro assays to map mechanistic pathways:
- Docking simulations identify putative binding sites on target proteins (e.g., kinases, GPCRs).
- Isothermal titration calorimetry (ITC) quantifies binding thermodynamics.
- CRISPR-Cas9 gene editing validates target relevance in cellular models.
This approach mirrors studies on analogous molecules, where synergy between theory and experiment clarified mechanisms like allosteric modulation .
Advanced: What strategies optimize the compound's bioavailability for in vivo studies?
Answer:
Bioavailability optimization requires a Quality by Design (QbD) approach:
- Salt formation or prodrug derivatization to enhance solubility (e.g., converting esters to carboxylic acids).
- Nanocarrier encapsulation (e.g., liposomes) to improve tissue penetration.
- Pharmacokinetic profiling in rodent models using LC-MS/MS to measure plasma half-life and tissue distribution.
Comparative data from fluorinated analogs suggest that halogenation can reduce first-pass metabolism, extending systemic exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
